molecular formula C11H11NO4 B12967740 4-((Benzyloxy)methyl)oxazolidine-2,5-dione CAS No. 22831-98-7

4-((Benzyloxy)methyl)oxazolidine-2,5-dione

Cat. No.: B12967740
CAS No.: 22831-98-7
M. Wt: 221.21 g/mol
InChI Key: QZLBNGOHDLVJAW-UHFFFAOYSA-N
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Description

4-((Benzyloxy)methyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is also known as (S)-4-((Benzyloxy)methyl)oxazolidine-2,5-dione. This compound is a derivative of oxazolidinedione and features a benzyloxy group attached to the oxazolidine ring. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization reaction . One common method includes the use of atmospheric carbon dioxide in a tandem phosphorus-mediated carboxylative condensation reaction . The reaction conditions often involve mild temperatures and the absence of transition metals, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)methyl)oxazolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinedione derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups to the benzyloxy moiety.

Scientific Research Applications

4-((Benzyloxy)methyl)oxazolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The benzyloxy group plays a crucial role in modulating the compound’s activity and binding affinity to its targets.

Comparison with Similar Compounds

4-((Benzyloxy)methyl)oxazolidine-2,5-dione can be compared with other oxazolidinedione derivatives, such as:

The presence of the benzyloxy group in this compound makes it unique and imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-(phenylmethoxymethyl)-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-9(12-11(14)16-10)7-15-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLBNGOHDLVJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232404
Record name 2,5-Oxazolidinedione, 4-[(benzyloxy)methyl]-, DL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22831-98-7
Record name 2,5-Oxazolidinedione, 4-[(benzyloxy)methyl]-, DL-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22831-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Oxazolidinedione, 4-[(benzyloxy)methyl]-, DL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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